molecular formula C16H15F2NO5S B2502991 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide CAS No. 1421456-89-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2502991
CAS No.: 1421456-89-4
M. Wt: 371.35
InChI Key: CNIGWPMRVRWEMK-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. The compound features a benzo[d][1,3]dioxole (piperonyl) scaffold, a privileged structure in drug discovery known for its ability to contribute to pharmacological activity . This core is linked via a hydroxypropyl chain to a 2,6-difluorobenzenesulfonamide group. The sulfonamide functional group (-SO2NH-) is a key pharmacophore present in a wide range of therapeutic agents, known to confer inhibitory activity against various enzymes like carbonic anhydrase and dihydropteroate synthetase . Sulfonamide-based compounds exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and hypoglycemic effects, making them valuable tools for probing biological systems . The specific substitution pattern with fluorine atoms at the 2 and 6 positions of the benzene ring is often employed in lead optimization to fine-tune molecular properties such as metabolic stability, membrane permeability, and binding affinity. Researchers can leverage this compound for developing novel enzyme inhibitors, studying protein-ligand interactions, and as a key intermediate in the synthesis of more complex molecules for high-throughput screening and drug discovery campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO5S/c17-11-2-1-3-12(18)16(11)25(21,22)19-7-6-13(20)10-4-5-14-15(8-10)24-9-23-14/h1-5,8,13,19-20H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIGWPMRVRWEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues . This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

(a) N-(Benzo[d][1,3]dioxol-5-yl)-3-oxobutanamide (22)

  • Structure : Features a benzo[d][1,3]dioxol-5-yl group linked to a 3-oxobutanamide chain.
  • Synthesis : Prepared via reaction of 3,4-(methylenedioxy)aniline with ethyl acetoacetate in pyridine (40% yield) .

(b) N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide

  • Structure : Contains a chlorothiophene carboxamide substituent instead of difluorobenzenesulfonamide.

Compounds with Difluorophenyl or Sulfonamide Groups

(a) Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Structure : Shares the 2,6-difluorophenyl motif but replaces sulfonamide with a benzamide group.
  • Activity : A chitin synthesis inhibitor used as an insecticide .
  • Comparison : The sulfonamide group in the target compound may improve metabolic stability compared to the benzamide in diflubenzuron due to stronger hydrogen-bonding capacity.

(b) Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Structure : Includes a pyridinyloxy substituent and trifluoromethyl group, enhancing steric bulk and electron-withdrawing effects.
  • Relevance : The target compound’s hydroxypropyl linker may confer greater conformational flexibility compared to fluazuron’s rigid pyridine ring .

Physicochemical and Functional Insights

  • Hydrogen Bonding: The sulfonamide group provides hydrogen-bond acceptor/donor sites, improving target binding specificity versus simpler amides (e.g., compound 22) .
  • Steric Effects : The hydroxypropyl spacer may mitigate steric hindrance between the benzo[d][1,3]dioxol-5-yl and sulfonamide groups, optimizing pharmacophore orientation.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structural features, including a benzo[d][1,3]dioxole moiety and sulfonamide functional group, suggest diverse biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18F2N2O4S\text{C}_{18}\text{H}_{18}\text{F}_{2}\text{N}_{2}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The proposed mechanisms include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S phase in various cancer cell lines.
  • Apoptosis Induction : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
  • Microtubule Disruption : The compound interferes with microtubule assembly, which is crucial for proper cell division.

Biological Activity Studies

Several studies have investigated the biological activities of this compound. Below are key findings from various research articles:

Cytotoxicity Assays

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)18.5 ± 2.1
HCT-116 (Colorectal)20.3 ± 1.7
A549 (Lung)22.4 ± 1.5

These results indicate that the compound exhibits potent anti-cancer properties, comparable to established chemotherapeutic agents.

Case Study: Mechanistic Insights

A recent case study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry and Western blot analysis to demonstrate increased levels of cleaved caspases and PARP (Poly ADP-Ribose Polymerase), confirming the apoptotic effect .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by several factors:

  • Solubility : The presence of polar functional groups enhances solubility in biological fluids.
  • Stability : The compound exhibits stability under physiological conditions, allowing for effective bioavailability.
  • Metabolism : Preliminary studies suggest hepatic metabolism may play a role in its pharmacological activity.

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